molecular formula C11H22N2O B13201917 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide

2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide

Cat. No.: B13201917
M. Wt: 198.31 g/mol
InChI Key: JOEKNFKLQPWIIF-QVDQXJPCSA-N
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Description

2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide is a chiral organic compound featuring a piperidine ring substituted with a 2,3-dimethylbutanamide group. The stereocenter in the piperidine ring is defined in the (R) configuration, which is a critical feature for researchers, as chirality can significantly influence a compound's biological activity and interaction with enantioselective proteins . Compounds based on the piperidine scaffold are of significant interest in medicinal chemistry and drug discovery . The specific stereochemistry and branched alkyl chain of this molecule make it a valuable building block for the synthesis of more complex molecules and for probing biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide

InChI

InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-10-5-4-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)/t9?,10-/m1/s1

InChI Key

JOEKNFKLQPWIIF-QVDQXJPCSA-N

Isomeric SMILES

CC(C)C(C)C(=O)N[C@@H]1CCCNC1

Canonical SMILES

CC(C)C(C)C(=O)NC1CCCNC1

Origin of Product

United States

Preparation Methods

Route Based on Amide Coupling with Methylated Precursors

Step 1: Synthesis of 2,3-Dimethylbutanoic Acid Derivative

  • The starting point involves synthesizing or obtaining 2,3-dimethylbutanoic acid or its activated derivatives.
  • This can be achieved via alkylation of a suitable precursor such as 2-methylbutanoic acid with methyl iodide or methyl bromide under basic conditions, ensuring regioselectivity for the 2,3 positions.

Step 2: Activation of the Carboxylic Acid

  • The acid is activated using coupling reagents such as Benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N'-Diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) , forming an active ester or an acyl chloride.

Step 3: Amide Bond Formation

  • The activated acid reacts with (3R)-piperidin-3-amine or a protected derivative in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
  • The reaction is performed under inert atmosphere, typically at 0–25°C, to prevent racemization and side reactions.

Step 4: Deprotection and Purification

  • If protecting groups are used on the amine, they are removed under appropriate conditions (e.g., acid or base hydrolysis).
  • The final compound is purified via chromatography, such as preparative HPLC or flash chromatography.

Specific Example from Literature

In a study exploring related compounds, such as 3,3-dimethyl-N-(piperidin-4-yl)butanamide , researchers employed coupling of methylated acid derivatives with piperidine derivatives using BOP or HBTU reagents in tetrahydrofuran or acetonitrile solvents. These methods can be adapted for the (3R)-piperidin-3-yl variant by starting with stereochemically pure intermediates.

Critical Reaction Conditions and Notes

Step Reagents Solvent Temperature Notes
Acid activation BOP, HOBt, DIC DCM, THF 0–25°C Ensures efficient coupling
Amide formation Amine derivative DCM, THF 0–25°C Protecting groups may be necessary
Alkylation of piperidine Methyl iodide or bromide Acetone or DMF Room temp to 50°C Control stereochemistry
Purification Chromatography - - Use chiral columns if stereochemistry verification needed

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide":

Scientific Research Applications

2,3-Dimethyl-N-(piperidin-3-yl)butanamide:

  • It is used as a building block for synthesizing more complex molecules in chemistry .
  • It is studied for its potential biological activities and interactions with biomolecules in biology .
  • It is investigated for potential therapeutic properties and as a lead compound for drug development in medicine .
  • It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes in industry .
  • It can be compared with similar compounds such as 2,3-Dimethyl-N-(piperidin-4-yl)butanamide , a structural isomer with the piperidine ring attached at a different position.

Biological Activity:

  • Piperidine derivatives have shown anticancer potential. Compounds structurally related to 2,3-Dimethyl-N-(piperidin-3-yl)butanamide have demonstrated significant cytotoxicity across various cancer cell lines.
  • Piperidone derivatives induced apoptosis in multiple cancer types through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization.
CompoundCell Lines TestedCC50 (µM)Mechanism
2608Breast, ColonLow micromolarROS accumulation, apoptosis
2610Leukemia, LymphomaLow micromolarProteasome inhibition

Other Related Information

  • TPO receptor agonist: 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) is a thrombopoietin (TPO) mimetic useful as an agonist of the TPO receptor, enhancing platelet production and treating thrombocytopenia .
  • Cosmetics: Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Core Structure : Butanamide (four-carbon chain with an amide group).
  • (3R)-Piperidin-3-yl amine: A six-membered nitrogen-containing heterocycle with a stereocenter at the 3-position. This group may improve binding to biological targets compared to linear or aromatic amines.

Comparison with Analogous Carboxamide Derivatives

Pharmaceutical Analogs

  • Compound: (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Structure: Features a phenylmethyl amine and an amino group at position 2. Key Differences:
  • Phenylmethyl group lacks the cyclic structure of piperidine, reducing conformational rigidity.
    • Application : Likely pharmaceutical (exact use unspecified in evidence).

Agrochemical Analogs

  • Compound : Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide)
    • Structure : Bromo substituent and bulky phenylethyl amine.
    • Key Differences :
  • Bromine atom increases molecular weight and electronegativity, enhancing herbicidal activity.
  • Phenylethyl group vs. piperidine: The former may favor lipid membrane penetration in plants.
    • Application : Herbicide (Sumiherb®).

Cooling Agent Analogs

  • Compound: 2-Isopropyl-2,3-dimethyl-N-(2-phenoxypropyl)butanamide Structure: Isopropyl and phenoxypropyl substituents. Key Differences:
  • Phenoxypropyl amine introduces ether linkages, improving solubility in hydrophobic matrices. Application: Cooling agents in consumer products.

Functional and Application-Based Comparison

Property Target Compound Pharmaceutical Analog Bromobutide Cooling Agent Analog
Amine Group (3R)-Piperidin-3-yl Phenylmethyl 1-Methyl-1-phenylethyl 2-Phenoxypropyl
Key Substituents 2,3-Dimethyl 2-Amino, 3,3-dimethyl 2-Bromo, 3,3-dimethyl 2-Isopropyl, 2,3-dimethyl
Molecular Weight (g/mol) Not provided 220.31 ~500 (C₁₃H₇Br₂N₃O₆)* ~300 (estimated)
Application Hypothesized: CNS drugs or cooling agents Pharmaceuticals Herbicide Cooling agents
Bioactivity Potential receptor binding (piperidine) Polar interactions (amino group) Electrophilic bromine for herbicidal action Enhanced volatility for sensory effects

*Note: Bromobutide’s molecular formula (C₁₃H₇Br₂N₃O₆) in appears unusually unsaturated; this may reflect a typographical error in the source.

Data Table Summarizing Comparative Analysis

Compound Name Molecular Formula CAS RN Use Structural Distinction from Target Compound Reference
2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide Not provided Not available Hypothetical Reference compound -
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 49214-88 Pharmaceutical Amino group at C2; phenylmethyl amine
Bromobutide C₁₃H₇Br₂N₃O₆ 13181-17-4 Herbicide Bromo substituent; phenylethyl amine
2-Isopropyl-2,3-dimethyl-N-(2-phenoxypropyl)butanamide C₁₉H₂₉NO₂ (estimated) Not provided Cooling agent Isopropyl group; phenoxypropyl amine

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